molecular formula C8H12N6OS B2394234 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea CAS No. 2309804-00-8

1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea

Cat. No. B2394234
CAS RN: 2309804-00-8
M. Wt: 240.29
InChI Key: COACCKZHLHIXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea is a compound that is part of the triazole family . Triazoles are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, often involves the use of 3-amino-1,2,4-triazole . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

Triazole compounds, including 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .


Physical And Chemical Properties Analysis

Amino acids, which are similar in structure to 1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea, are colorless, crystalline substances . Their solubility depends on polarity, iso-electric point, nature of the solvent (pH), and temperature .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been found to exhibit significant antimicrobial activity. They are effective against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens . The presence of the N–C–S linkage in the skeleton of these compounds contributes to their antimicrobial properties .

Antifungal Activity

Triazole compounds, including conazoles, are commonly used as antifungal agents. Drugs such as fluconazole and voriconazole, which contain the triazole group, are well-known for their antifungal properties .

Anti-inflammatory and Analgesic Activity

Triazole derivatives have been reported to possess anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new anti-inflammatory and pain-relieving drugs .

Anticancer Activity

Triazole compounds have shown potential in cancer treatment. Their ability to bind with various enzymes and receptors in the biological system makes them effective against cancer cells .

Antioxidant Activity

Triazole derivatives have been found to exhibit antioxidant activity. This property can be leveraged in the development of drugs for diseases caused by oxidative stress .

Antiviral Activity

Triazole compounds have shown potential as antiviral agents. Their ability to interfere with the life cycle of viruses makes them effective in the treatment of viral infections .

Antiepileptic Activity

Some triazole-containing drugs, such as rufinamide, are used as antiepileptics. The triazole nucleus in these drugs contributes to their antiepileptic properties .

Antidepressant Activity

Triazole derivatives, such as trazodone and nefazodone, are used as antidepressants. The triazole group in these compounds plays a key role in their antidepressant effects .

Mechanism of Action

During imine formation, the carbonyl oxygen is completely removed. The nitrogen of the amine reactant replaces the carbonyl oxygen to form the imine C=N bond .

properties

IUPAC Name

1-[(1-methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6OS/c1-3-4-9-8(16)12-11-7(15)6-5-14(2)13-10-6/h3,5H,1,4H2,2H3,(H,11,15)(H2,9,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COACCKZHLHIXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NNC(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.